5-bromo-1-ethyl-3-(2,4,5-trimethoxybenzyl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
5-BROMO-1-ETHYL-3-[(2,4,5-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-1-ETHYL-3-[(2,4,5-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps. One common method starts with the bromination of 1-ethyl-3-[(2,4,5-trimethoxyphenyl)methyl]-2,3-dihydro-1H-indole-2-one. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures and environmental considerations are also critical in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-1-ETHYL-3-[(2,4,5-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
5-BROMO-1-ETHYL-3-[(2,4,5-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 5-BROMO-1-ETHYL-3-[(2,4,5-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3,4,5-trimethoxybenzene: Shares the trimethoxybenzene moiety but lacks the indole structure.
5-Bromo-2-chlorobenzene: Contains a bromine and chlorine substituent but differs in the overall structure.
Indole-3-acetic acid: An indole derivative with significant biological activity but different substituents.
Uniqueness
What sets 5-BROMO-1-ETHYL-3-[(2,4,5-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE apart is its unique combination of the indole core with the 2,4,5-trimethoxyphenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H22BrNO4 |
---|---|
Molecular Weight |
420.3 g/mol |
IUPAC Name |
5-bromo-1-ethyl-3-[(2,4,5-trimethoxyphenyl)methyl]-3H-indol-2-one |
InChI |
InChI=1S/C20H22BrNO4/c1-5-22-16-7-6-13(21)10-14(16)15(20(22)23)8-12-9-18(25-3)19(26-4)11-17(12)24-2/h6-7,9-11,15H,5,8H2,1-4H3 |
InChI Key |
SZKYXANVCHIIFF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)C(C1=O)CC3=CC(=C(C=C3OC)OC)OC |
Origin of Product |
United States |
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